

An In-Depth Technical Guide to the Biological Activity of Dhodh-IN-22

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Compound of Interest

Compound Name: Dhodh-IN-22

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Executive Summary

Dhodh-IN-22 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^[1] With a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, **Dhodh-IN-22** has demonstrated significant anti-proliferative activity in preclinical models of acute myelogenous leukemia (AML).^[1] This document provides a comprehensive technical overview of the biological activity of **Dhodh-IN-22**, including its mechanism of action, quantitative in vitro and in vivo data, pharmacokinetic profile, and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action for **Dhodh-IN-22** is the targeted inhibition of DHODH.^[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.^{[2][3][4]} This pathway is essential for the production of uridine, cytidine, and thymidine, which are fundamental building blocks for DNA and RNA.^{[4][5]}

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are particularly dependent on the de novo pathway for their synthesis.^{[4][6]} By blocking DHODH, **Dhodh-IN-22** depletes the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA

synthesis, leading to cell cycle arrest, primarily in the S-phase, and ultimately apoptosis.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Caption: Mechanism of **Dhodh-IN-22** targeting the de novo pyrimidine synthesis pathway.

Quantitative Biological Data

The biological activity of **Dhodh-IN-22** has been quantified through a series of in vitro and in vivo studies.

In Vitro Activity

Dhodh-IN-22 demonstrates potent inhibition of the DHODH enzyme and robust anti-proliferative effects against AML cell lines.[\[1\]](#)

Parameter	Target/Cell Line	Value (IC50)
Enzymatic Inhibition	DHODH	0.3 nM [1]
Anti-proliferative Activity	MOLM-13 (AML)	0.4 nM [1]
Anti-proliferative Activity	THP-1 (AML)	1.4 nM [1]

Table 1: In Vitro Potency of **Dhodh-IN-22**.

In Vivo Efficacy

In a xenograft model using MOLM-13 cells, oral administration of **Dhodh-IN-22** resulted in significant, dose-dependent tumor growth inhibition without a noticeable impact on the body weight of the mice.[\[1\]](#)

Dose (mg/kg, PO, QD)	Tumor Growth Inhibition (Δ TGI%)	Body Weight Change
1.9	71%	No significant impact [1]
3.75	76%	No significant impact [1]
7.5	79%	No significant impact [1]

Table 2: In Vivo Efficacy of **Dhodh-IN-22** in a MOLM-13 Xenograft Model.

Pharmacokinetic Profile

Pharmacokinetic studies in mice and rats have shown that **Dhodh-IN-22** possesses favorable properties, including low clearance and high oral bioavailability, supporting its development as an oral therapeutic.^[1]

Species	Dose & Route	T _½ (h)	C _{max} (ng/mL)	AUC (ng·h/mL)	F (%)
Mouse	2 mg/kg IV	3.5	1140	3381	-
10 mg/kg PO	4.3	1253	12903	76.3	
Rat	2 mg/kg IV	3.1	651	1850	-
10 mg/kg PO	6.4	437	3907	42.2	

Table 3: Pharmacokinetic Parameters of **Dhodh-IN-22** in Mice and Rats.^[1]

Downstream Cellular Consequences

The inhibition of DHODH by **Dhodh-IN-22** initiates a cascade of cellular events beyond the immediate depletion of pyrimidines. These downstream effects collectively contribute to its anti-tumor activity.

Caption: Cellular consequences resulting from DHODH inhibition by **Dhodh-IN-22**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of DHODH inhibitors like **Dhodh-IN-22**.

DHODH Enzyme Inhibition Assay

This assay directly quantifies the inhibitory activity of a compound against recombinant human DHODH.

- Principle: The enzymatic activity is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of

this change is proportional to DHODH activity.

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[9]
 - Recombinant human DHODH enzyme.
 - Substrate Mixture: L-dihydroorotic acid (2 mM), decylubiquinone (0.2 mM), and DCIP (0.12 mM) in assay buffer.[10]
 - Test Compound (**Dhodh-IN-22**): Serially diluted in DMSO.
- Procedure:
 - Add 50 µL of assay buffer to the wells of a 96-well plate.
 - Add 1 µL of the serially diluted test compound to the appropriate wells.
 - Add 25 µL of the DHODH enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
 - Initiate the reaction by adding 25 µL of the substrate mixture to each well.
 - Immediately measure the absorbance at 600 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 15-20 minutes.
 - Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
 - Determine the percent inhibition relative to a DMSO vehicle control and calculate the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay

This assay measures the effect of the compound on the proliferation of cancer cell lines.

- Principle: Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo.

- Reagents:
 - AML cell lines (e.g., MOLM-13, THP-1).
 - Complete culture medium (e.g., RPMI-1640 with 10% FBS).
 - Test Compound (**Dhodh-IN-22**): Serially diluted in DMSO.
 - MTT solution or CellTiter-Glo reagent.
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
 - Treat cells with serial dilutions of **Dhodh-IN-22** (final DMSO concentration <0.1%). Include vehicle-only controls.
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
 - Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate for an additional 4 hours.
 - If using MTT, add solubilization buffer (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm. If using CellTiter-Glo, follow the manufacturer's protocol and read luminescence.
 - Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value using a four-parameter logistic curve fit.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of **Dhodh-IN-22** in a mouse model.

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

- Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

- Cell Preparation: Harvest MOLM-13 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of $5-10 \times 10^7$ cells/mL.
- Procedure:
 - Implantation: Subcutaneously inject 100 μ L of the cell suspension ($5-10 \times 10^6$ cells) into the right flank of each mouse.[8]
 - Tumor Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers 2-3 times per week once they are palpable. Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$. [7][8]
 - Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
 - Treatment: Prepare **Dhodh-IN-22** in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the specified dose (e.g., 1.9, 3.75, 7.5 mg/kg) daily (QD). The control group receives the vehicle only.
 - Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
 - Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit, or at the end of the study period.
 - Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

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